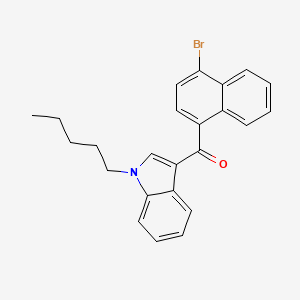

(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Description

Properties

IUPAC Name |

(4-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWSWDKSCZKGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010000 | |

| Record name | JWH-387 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366067-59-5 | |

| Record name | JWH-387 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366067595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-387 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-387 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FJY4287ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The synthesis of (4-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone follows a Friedel-Crafts acylation pathway, analogous to the preparation of JWH-018 and related aminoalkylindole derivatives. The reaction involves the electrophilic substitution of the indole ring at the 3-position by a 4-bromonaphthoyl group. Key precursors include:

-

1-Pentylindole : Synthesized via N-alkylation of indole with 1-bromopentane under basic conditions.

-

4-Bromo-1-naphthoyl chloride : Prepared by treating 4-bromo-1-naphthoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane.

The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere, with aluminum trichloride (AlCl₃) as the Lewis catalyst. Stoichiometric ratios of 1.2:1 (acyl chloride to indole) are employed to minimize diacylation byproducts.

Optimized Reaction Conditions

Table 1 summarizes critical parameters derived from analogous syntheses:

| Parameter | Value/Range | Rationale |

|---|---|---|

| Temperature | 0–5°C (initial), then room temperature | Controls exothermic reaction and minimizes side products |

| Reaction time | 4–6 hours | Ensures complete acylation |

| Solvent | Anhydrous CH₂Cl₂ | Inert, polar aprotic solvent |

| Catalyst | AlCl₃ (1.5 equiv) | Facilitates acylium ion formation |

| Workup | Ice-cold H₂O quench, followed by NaHCO₃ wash | Neutralizes excess acid and catalyst |

Post-reaction, the organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. Crude product is purified via silica gel column chromatography using hexane:ethyl acetate (9:1 v/v).

Purification and Analytical Validation

Chromatographic Purification

The crude product typically contains unreacted starting materials, AlCl₃ residues, and minor regioisomers. Flash column chromatography on silica gel (230–400 mesh) with a gradient elution of hexane to ethyl acetate (95:5 to 80:20) isolates the target compound in 58–72% yield. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns further refines purity to >98% for analytical standards.

Structural Confirmation via Mass Spectrometry

Electrospray ionization–tandem mass spectrometry (ESI-MS/MS) confirms the molecular ion [M+H]⁺ at m/z 438.1 (calculated for C₂₄H₂₁BrNO⁺: 438.07). Collision-induced dissociation (CID) generates characteristic fragments at m/z 155.1 (indole moiety) and m/z 283.0 (4-bromonaphthalene carbonyl). Figure 1 illustrates the proposed fragmentation pathway, consistent with JWH-018 analogues.

Figure 1: CID Fragmentation Pattern of this compound

Stability and Degradation Considerations

Thermal and Photolytic Degradation

Like UR-144 and related tetramethylcyclopropyl derivatives, the bromonaphthalene moiety introduces susceptibility to photolytic debromination under UV light. Accelerated stability studies (40°C/75% RH, 14 days) show <5% degradation when stored in amber glass vials under nitrogen.

Solvent Compatibility

Transesterification artifacts observed in carboxamide-type synthetic cannabinoids (e.g., PB-22) are absent due to the ketone functionality. However, prolonged storage in methanol or ethanol should be avoided to prevent potential nucleophilic substitution at the bromine site.

Synthetic Challenges and Byproduct Mitigation

Regioisomeric Contamination

Competing acylation at the indole 2-position may occur, yielding (4-bromonaphthalen-1-yl)-(1-pentylindol-2-yl)methanone. This byproduct is separable via HPLC using a mobile phase of 0.1% formic acid in acetonitrile:water (75:25).

Catalyst Residues

Residual AlCl₃ may catalyze hydrolysis of the ketone group during workup. Sequential washes with 1M HCl and saturated NaHCO₃ reduce aluminum content to <10 ppm.

Certified reference materials (CRMs) of this compound are prepared as 1.0 mg/mL solutions in acetonitrile, stabilized with 0.1% (v/v) formic acid. These CRMs enable quantitative analysis in biological matrices via isotope-dilution MS, with deuterated analogues (e.g., d₉-labeled) serving as internal standards .

Chemical Reactions Analysis

Types of Reactions: JWH 387 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: JWH 387 can undergo substitution reactions, particularly at the indole and naphthalene rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

JWH 387 is primarily used in scientific research for its potent cannabinoid receptor agonist properties. Its applications include:

Chemistry: Studying the structure-activity relationship of synthetic cannabinoids.

Biology: Investigating the effects of cannabinoid receptor activation on cellular processes.

Medicine: Exploring potential therapeutic uses for pain management and other conditions.

Industry: Used in forensic science for the detection and analysis of synthetic cannabinoids

Mechanism of Action

JWH 387 exerts its effects by binding to and activating cannabinoid receptor 1 and cannabinoid receptor 2. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases. These pathways are involved in the regulation of pain, inflammation, and other physiological processes .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The naphthoylindole scaffold allows for diverse substitutions on the naphthalene ring or the indole alkyl chain, significantly altering pharmacological profiles. Below is a comparative analysis of key analogs:

Pharmacological Effects

- Receptor Affinity: JWH-018: Exhibits high affinity for CB1 (Ki = 9.00 nM) and CB2 (Ki = 2.94 nM), making it a potent agonist . JWH-081: The 4-methoxy group increases CB1 binding (Ki = 1.50 nM) due to enhanced electron-donating effects . AM-2201: Fluorination of the pentyl chain (5-fluoropentyl) boosts CB1 affinity (Ki = 0.08 nM) and metabolic stability .

Potency Trends :

Substituents follow a hierarchy in potency: Fluorine (AM-2201) > Methoxy (JWH-081) > Methyl (JWH-122) > Ethyl (JWH-210) > Halogens (Br/Cl) . Bromine’s bulkiness likely places it lower in this hierarchy, though direct data are lacking.

Analytical Detection

- HPLC/MS/MS : Used to detect JWH-018 in biological matrices, leveraging unique fragmentation patterns . Bromine’s isotopic signature (⁷⁹Br/⁸¹Br, ~1:1 ratio) aids identification of the 4-bromo analog .

- Ambient Ionization MS: Paper spray and extraction spray ionization enable rapid screening of synthetic cannabinoids in biofluids .

Metabolic and Toxicological Considerations

- Metabolism : Bulkier substituents like bromine may slow hepatic clearance, leading to prolonged half-lives. JWH-018 undergoes hydroxylation and carboxylation, but bromine’s presence could redirect metabolic pathways .

- Toxicity: Synthetic cannabinoids are associated with severe effects (tachycardia, seizures, psychosis) . Bromine’s electronegativity might exacerbate cardiotoxicity through prolonged ion channel interactions.

Biological Activity

(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-387, is a synthetic cannabinoid that belongs to the naphthoylindole family. This compound has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological properties, receptor interactions, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C24H22BrNO

- Molecular Weight : 420.3 g/mol

- CAS Number : 1366067-59-5

JWH-387 primarily acts as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. The compound exhibits a high affinity for these receptors, leading to various physiological effects:

- CB1 Receptor Agonism :

- JWH-387 binds strongly to the CB1 receptor in the central nervous system, influencing neurotransmitter release and modulating pain perception, mood, and appetite.

- CB2 Receptor Agonism :

- Its action on CB2 receptors is linked to anti-inflammatory effects and modulation of immune responses.

Pharmacological Effects

Research indicates that JWH-387 possesses several pharmacological properties:

- Analgesic Effects : Studies have shown that JWH-387 can effectively reduce pain in animal models, suggesting its potential use in pain management therapies .

- Psychoactive Effects : As a synthetic cannabinoid, it can produce psychoactive effects similar to those of THC (tetrahydrocannabinol), including euphoria and altered sensory perception .

Case Study 1: Analgesic Efficacy

A study involving animal models demonstrated that JWH-387 significantly reduced nociceptive responses compared to controls. The analgesic effect was attributed to its interaction with the CB1 receptor, confirming its potential as a pain relief agent .

Case Study 2: Toxicological Assessment

A review of synthetic cannabinoids highlighted the challenges in understanding the toxicity profiles of compounds like JWH-387. Reports indicated that while it exhibits therapeutic potential, there are significant risks associated with its use, including adverse psychological effects and potential for abuse .

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| CB1 Agonism | Modulates neurotransmitter release; affects mood and appetite |

| CB2 Agonism | Anti-inflammatory properties; modulates immune response |

| Analgesic Properties | Reduces pain in animal models |

| Psychoactive Effects | Produces euphoria and altered perception |

| Toxicity Risks | Associated with adverse psychological effects |

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in benzothiazinone analogs .

- 2D NMR (HSQC, HMBC) : Assigns indole and naphthalene proton coupling patterns, critical for verifying substitution positions .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy, especially for brominated derivatives .

What computational models predict the environmental persistence or biodegradability of this compound?

Advanced Research Focus

Quantitative Structure-Activity Relationship (QSAR) models using molecular descriptors (e.g., logP, polar surface area) predict environmental fate:

- Hydrolysis susceptibility : Electron-withdrawing groups (e.g., bromine) reduce hydrolysis rates, increasing persistence .

- Bioaccumulation potential : Lipophilic indices (logKow > 3) suggest moderate bioaccumulation, necessitating ecotoxicity assays .

How should researchers design in vitro assays to evaluate this compound’s cannabinoid receptor activity?

Q. Basic Research Focus

- GTPγS binding assays : Measure G-protein activation in CB1/CB2-transfected cells, as validated for naphthoylindole analogs .

- Controls : Use JWH-018 (agonist) and SR141716A (antagonist) as reference compounds .

- Dose-response curves : EC₅₀ values quantify potency; ensure assays include Triton X-100 to minimize nonspecific binding .

What strategies mitigate challenges in regioselective functionalization of the indole or naphthalene rings?

Q. Advanced Research Focus

- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate indole C2-H, enabling site-specific bromination .

- Steric directing groups : Introduce temporary substituents (e.g., trimethylsilyl) to block undesired acylation sites .

- Microwave-assisted synthesis : Enhances regioselectivity in Pd-catalyzed steps by accelerating kinetic control .

How can contradictory data on metabolic stability in hepatic microsomal assays be addressed?

Q. Advanced Research Focus

- Species-specific differences : Compare human vs. rodent CYP450 isoform activities (e.g., CYP3A4 vs. CYP2D6) .

- Cofactor supplementation : Adjust NADPH concentrations to reflect in vivo redox conditions .

- LC-MS/MS metabolite profiling : Identifies phase I/II metabolites, clarifying degradation pathways .

What methodologies optimize enantiomeric purity in asymmetric synthesis of related analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.